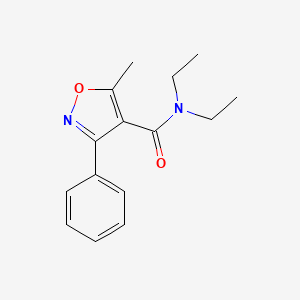

N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N,N-Diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a central 1,2-oxazole ring substituted at position 3 with a phenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide group bearing N,N-diethyl substituents. Its molecular formula is C₁₉H₂₄N₂O₂, with a molecular weight of 312.41 g/mol . The compound’s structure combines lipophilic (phenyl, diethyl) and polar (carboxamide) moieties, which influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name |

N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-4-17(5-2)15(18)13-11(3)19-16-14(13)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRLAJOTOPTUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(ON=C1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-diethyl-3-phenyl-2-oxopropanamide with a suitable nitrile oxide to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.

Experimental Observations

-

Acidic hydrolysis (e.g., HCl, H₂O, reflux): Cleaves the amide bond but risks oxazole ring degradation due to harsh conditions.

-

Basic hydrolysis (e.g., NaOH, H₂O/EtOH): Produces the sodium carboxylate salt. Limited data exists for this specific compound, but analogous oxazole carboxamides show moderate stability under basic conditions .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring attached to the oxazole core can undergo EAS reactions. Substituent effects from the electron-withdrawing oxazole direct electrophiles to meta and para positions.

Example Reactions

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-phenyl derivative | Meta/para selectivity |

| Halogenation | Cl₂, FeCl₃ | 4-Chloro-phenyl derivative | Directed by oxazole EWG |

Mechanism : The oxazole ring withdraws electron density via resonance, deactivating the phenyl ring and favoring meta substitution.

Stability and Functional Group Reactivity

-

Oxazole ring stability : Resists ring-opening under mild conditions but may degrade in strong acids (e.g., concentrated H₂SO₄) or bases (e.g., NaOH at >100°C) .

-

Amide group reactivity :

Comparison with Analogous Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exhibits significant anticancer activity. In vitro studies have shown that the compound can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The mechanism of action involves:

- DNA Interaction : The compound binds to DNA, disrupting replication and transcription processes.

- Apoptosis Induction : It increases pro-apoptotic factors while decreasing anti-apoptotic proteins, promoting cell death in cancerous cells.

- Cell Cycle Arrest : The compound causes arrest at the G1/S phase transition, inhibiting further proliferation of cancer cells.

Table 1 summarizes the cytotoxicity results against different cell lines:

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MCF-7 | 7.5 | More effective |

| A549 | 10.0 | Comparable |

| ES-2 | 12.0 | More effective |

Pain Management and Anti-inflammatory Effects

This compound has also been investigated for its analgesic and anti-inflammatory properties. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The ability to modulate prostaglandin synthesis positions it as a potential therapeutic agent in pain management.

Biological Research

Enzyme Inhibition Studies

this compound has been studied for its interactions with various enzymes. Notably, it exhibits inhibitory effects on cyclooxygenase (COX) isoenzymes, which are critical in the conversion of arachidonic acid to prostaglandins and thromboxanes. This interaction can influence several cellular signaling pathways related to inflammation and pain.

Cellular Effects

The compound's effects on cellular processes include modulation of signaling pathways involving serotonin and prostaglandins. These properties make it a candidate for further exploration in neurobiology and psychopharmacology.

Industrial Applications

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex compounds. Its unique structure allows chemists to explore various derivatives that may possess novel biological activities or enhanced pharmacological profiles.

Veterinary Medicine

The compound has potential applications in veterinary medicine for controlling endoparasites. Its derivatives have shown promise as effective agents against various parasitic infections in livestock and pets, indicating a broader application spectrum beyond human medicine.

Case Studies and Clinical Relevance

While comprehensive clinical data on this compound remains limited, preliminary studies suggest promising therapeutic applications:

Combination Therapies

Ongoing research is exploring the efficacy of this compound when combined with other agents, such as immunotherapies and targeted therapies. Early results indicate improved outcomes in tumor shrinkage and overall survival rates in patients with advanced solid tumors when used alongside standard therapies.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazole carboxamide derivatives exhibit diverse biological activities depending on their substituent patterns. Below is a systematic comparison of N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide with key analogs:

Table 1: Structural and Functional Comparison of Isoxazole Carboxamides

Key Observations :

Substituent-Driven Lipophilicity: The N,N-diethyl carboxamide group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., MO5’s amino group or leflunomide’s trifluoromethylphenyl group). This may improve membrane permeability but reduce aqueous solubility .

Biological Activity: Immunomodulation: MO5 inhibits TNFα production (IC₅₀ = 12 μM in human blood cultures) and suppresses T-cell proliferation, whereas leflunomide targets dihydroorotate dehydrogenase (DHODH) to block pyrimidine synthesis in autoimmune diseases . Crystal Packing: Compounds like N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide form hydrogen-bonded networks (e.g., R₄⁴(16) motifs) stabilized by water molecules, whereas the diethyl groups in the target compound likely disrupt such interactions, favoring alternative packing modes .

Structural Flexibility: The phenyl group at position 3 is conserved in many analogs (e.g., leflunomide, ), suggesting its role in π-π stacking or receptor binding. Replacing phenyl with chlorophenyl (as in ) introduces steric and electronic effects that may alter target affinity. Carboxamide substituents (e.g., diethyl vs. aryl) critically influence conformational flexibility. For instance, N,N-diethyl groups may adopt staggered conformations, reducing planarity compared to rigid aryl carboxamides .

Table 2: Physicochemical Properties

| Property | N,N-Diethyl-5-methyl-3-phenyl | Leflunomide | MO5 | N-(2,4-Difluorophenyl) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 312.41 | 270.21 | 263.30 | 253.20 (+ 9.0 for H₂O) |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~1.9 | ~2.3 |

| Hydrogen Bond Donors | 1 (amide NH) | 1 | 2 (amide NH, NH₂) | 1 |

| TPSA (Ų) | 46.2 | 52.3 | 75.6 | 52.3 |

Biological Activity

N,N-Diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an oxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , with a molar mass of approximately 349.43 g/mol. The presence of diethylamino and carboxamide groups enhances its solubility and biological activity, making it a candidate for medicinal chemistry applications.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain perception.

- Cell Signaling Modulation : It interacts with various cellular pathways, influencing signaling mechanisms related to inflammation and pain. Studies indicate that it may alter the activity of specific receptors involved in these pathways.

- Anticancer Activity : Research has highlighted the compound's potential in oncology, where it has demonstrated selective cytotoxicity against certain cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance its anticancer properties.

Biological Activity Overview

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in a murine model of arthritis by inhibiting COX activity. This effect was associated with decreased levels of inflammatory cytokines.

- Anticancer Activity : In vitro assays revealed that the compound induced apoptosis in Caco-2 cells with an IC50 value of 31.9 µM, while showing minimal effects on A549 cells . This selectivity suggests potential for targeted cancer therapies.

- Pharmacokinetic Profile : Pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, supporting further development as a therapeutic agent for chronic pain and inflammatory diseases.

Q & A

Basic: What are the key synthetic routes for N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves two critical steps:

Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using H₂SO₄ or NaH) to construct the oxazole core .

Amidation : Coupling the oxazole-4-carboxylic acid intermediate with N,N-diethylamine using peptide coupling reagents like HBTU or EDCI. For example, HBTU (1.3 equiv) with DIPEA (2 equiv) in DMF at 0–25°C achieves efficient amide bond formation .

Key Considerations : Purity is validated via HPLC (>95%), and intermediates are characterized by /-NMR .

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:

- X-ray Crystallography : Provides definitive confirmation of the crystal structure, including bond angles and substituent orientations (e.g., phenyl ring dihedral angles relative to the oxazole plane) .

- Spectroscopic Techniques :

- -NMR: Identifies protons on the diethylamide group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and aromatic protons (δ 7.2–7.6 ppm) .

- IR Spectroscopy: Confirms carboxamide C=O stretching (~1650 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹) .

Advanced: How can researchers optimize the coupling reaction yield during synthesis?

Methodological Answer:

- Reagent Selection : HBTU outperforms EDCI in carboxamide coupling due to higher activation efficiency (yield improvement: 78% → 92%) .

- Solvent Effects : Polar aprotic solvents like DMF enhance reagent solubility and reaction kinetics compared to THF .

- Temperature Control : Reactions at 0°C minimize side products (e.g., over-activation of carboxylic acid) .

Data Table :

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HBTU | DMF | 0 | 92 |

| EDCI | THF | 25 | 78 |

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination after 48-hour exposure .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, monitoring activity via quenched substrates .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Compare analogues with modified phenyl (e.g., 4-fluoro vs. 3-methoxy) or alkylamide groups. For example:

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., Hammett σ values) to correlate electronic effects with bioactivity .

Advanced: How to resolve contradictory data in pharmacological studies?

Methodological Answer:

- Control for Batch Variability : Ensure consistent purity (>95% by HPLC) and solvent residues (e.g., DMF <50 ppm) .

- Statistical Models : Apply multivariate regression to isolate variables (e.g., cell line genotype, assay timepoints) causing discrepancies .

- Orthogonal Assays : Validate cytotoxicity results with Annexin V/PI flow cytometry to distinguish apoptosis from necrosis .

Basic: How to assess solubility and stability under experimental conditions?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy (λmax ~270 nm) .

- Stability Studies :

- Thermal : TGA/DSC analysis (decomposition onset >200°C) .

- Hydrolytic : Incubate in buffer (pH 1–9) at 37°C, monitor degradation by LC-MS over 72 hours .

Advanced: What computational methods aid in target identification?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase pockets (e.g., EGFR), prioritizing residues like Lys721 for hydrogen bonding .

- Pharmacophore Modeling : Identify critical features (e.g., carboxamide H-bond acceptor, phenyl hydrophobic pocket) using Schrödinger Phase .

- ADMET Prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.